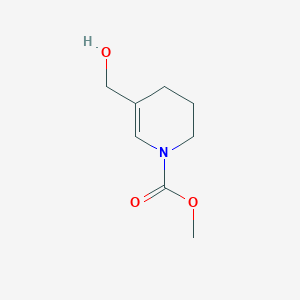

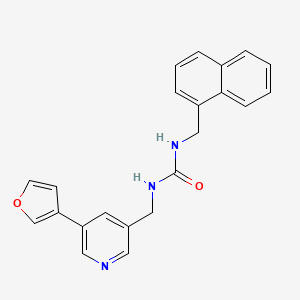

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Hydroxymethyl)furfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups .

Synthesis Analysis

HMF was synthesized by refluxing fructose in DMSO for 2 h followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The reaction occurred at room temperature in 1 h .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The structures of the synthesized products were elucidated using physicochemical analytical methods .Chemical Reactions Analysis

HMF can form in sugar-containing food, particularly as a result of heating or cooking . Its formation has been the topic of significant study .Physical And Chemical Properties Analysis

HMF is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a molar mass of 126.111 g·mol −1 .Aplicaciones Científicas De Investigación

Synthesis of Stable 5-HMF Derivatives

One of the applications of these compounds is in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry, and the development of such methods is highly promising for biological screening .

Production of Fuels, Chemicals, and Materials

5-HMF, to which these compounds are related, is a well-recognized renewable chemical intermediate in the biorefinery research for the production of fuels, chemicals, and materials . The increased availability of 5-HMF has attracted many studies exploring its use towards value-added fine chemicals .

Conversion of Biomass into 5-HMF

These compounds can be used in the catalytic conversion of biomass into 5-HMF . Solid acids with Brønsted and/or Lewis acidic sites, such as sulfonated solid acids, carbon-based acids, and zeolite particles, have been widely applied in the conversion of cellulose into 5-HMF .

Production of Hydrophobic Analogs of HMF

The compounds can be used in the production of hydrophobic analogs of HMF . These analogs show promises in supplanting HMF from its derivative chemistry .

Use in Organic Synthesis

These compounds can be used in organic synthesis . Transformations of the aldehydic moiety of 5-HMF will be discussed, then the transformations of the hydroxymethyl group, and the modifications of the furan ring .

Inhibition of Sickle Cell Formation

Preliminary in vivo studies using transgenic sickle mice showed that orally administered 5HMF inhibits the formation of sickled cells in the blood .

Direcciones Futuras

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis . Based on the advantages of mild reaction conditions, rapid reaction, and high conversion, the synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of 5-hydroxymethylfurfural (HMFOR) has attracted considerable attention .

Propiedades

IUPAC Name |

methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSKRZYFEYIGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCC(=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2669516.png)

![Ethyl 2-[4-fluoro-2-(furan-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2669518.png)

![2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B2669525.png)

![N-(3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl)ethenesulfonamide](/img/structure/B2669526.png)

![2-chloro-N-[(3-hydroxyphenyl)methyl]-6-methylpyridine-4-carboxamide](/img/structure/B2669530.png)

![2-[(4-Aminophenyl)thio]-N-[3-(trifluoromethyl)-phenyl]propanamide](/img/structure/B2669531.png)